Cas no 851457-96-0 (1-[(1,3-Dioxaindan-5-yl)methyl]-4-[(6-chloropyridin-3-yl)sulfonyl]piperazine)
![1-[(1,3-Dioxaindan-5-yl)methyl]-4-[(6-chloropyridin-3-yl)sulfonyl]piperazine structure](https://it.kuujia.com/scimg/cas/851457-96-0x500.png)
851457-96-0 structure
Nome del prodotto:1-[(1,3-Dioxaindan-5-yl)methyl]-4-[(6-chloropyridin-3-yl)sulfonyl]piperazine
1-[(1,3-Dioxaindan-5-yl)methyl]-4-[(6-chloropyridin-3-yl)sulfonyl]piperazine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-[(1,3-dioxaindan-5-yl)methyl]-4-[(6-chloropyridin-3-yl)sulfonyl]piperazine
- HMS3353K22
- CHEMBL1521863
- 851457-96-0
- MLS000566381
- HMS2167M17
- EN300-26608753
- AKOS029484478
- SMR000153511
- Z45537892
- 1-[(1,3-Dioxaindan-5-yl)methyl]-4-[(6-chloropyridin-3-yl)sulfonyl]piperazine
-
- Inchi: 1S/C17H18ClN3O4S/c18-17-4-2-14(10-19-17)26(22,23)21-7-5-20(6-8-21)11-13-1-3-15-16(9-13)25-12-24-15/h1-4,9-10H,5-8,11-12H2
- Chiave InChI: ADHLEJMBUOSPIG-UHFFFAOYSA-N
- Sorrisi: ClC1=CC=C(C=N1)S(N1CCN(CC2=CC=C3C(=C2)OCO3)CC1)(=O)=O
Proprietà calcolate
- Massa esatta: 395.0706549g/mol
- Massa monoisotopica: 395.0706549g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 26
- Conta legami ruotabili: 4
- Complessità: 579
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 80.4Ų
- XLogP3: 2.1
1-[(1,3-Dioxaindan-5-yl)methyl]-4-[(6-chloropyridin-3-yl)sulfonyl]piperazine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26608753-0.05g |
1-[(1,3-dioxaindan-5-yl)methyl]-4-[(6-chloropyridin-3-yl)sulfonyl]piperazine |
851457-96-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
1-[(1,3-Dioxaindan-5-yl)methyl]-4-[(6-chloropyridin-3-yl)sulfonyl]piperazine Letteratura correlata
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
851457-96-0 (1-[(1,3-Dioxaindan-5-yl)methyl]-4-[(6-chloropyridin-3-yl)sulfonyl]piperazine) Prodotti correlati
- 2000980-53-8(1-(oxolan-3-yloxy)methylcyclopropane-1-carbaldehyde)
- 2171632-33-8(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-carbonylazetidine-2-carboxylic acid)
- 2470437-58-0(2-(tert-butoxy)carbonyl-6,9-dioxa-2-azaspiro4.5decane-7-carboxylic acid)
- 163734-06-3(N7-(2-Carbamoyl-2-hydroxyethyl)guanine)
- 2613383-28-9(1-(dimethoxymethyl)-N-methylcyclopropan-1-amine hydrochloride)
- 1025351-41-0((6-Chloropyrimidin-4-yl)methanol)
- 228273-28-7(Poly[1,3-phenylene-1,2-ethenediyl[[(2-ethylhexyl)oxy]methoxy-1,4-phenylene]-1,2-ethenediyl](9CI))
- 31661-58-2(Benzenamine, 2,2'-(1,3-butadiyne-1,4-diyl)bis-)
- 88135-29-9(Benzene, 1,3-dichloro-2-(chloromethyl)-5-nitro-)
- 2092458-56-3(Morpholine, 4-[(4-iodo-1-methyl-1H-pyrazol-5-yl)methyl]-)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
